![molecular formula C11H18F3N3 B11732614 (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732614.png)
(3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a synthetic organic compound characterized by its unique structure, which includes a trifluoroethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole, which is then reacted with (3-methylbutyl)amine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure may allow it to act as an inhibitor or activator of specific biological pathways, making it a potential candidate for the treatment of various diseases.
Industry
In industrial applications, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their thermal stability, mechanical strength, and chemical resistance.
Mechanism of Action
The mechanism of action of (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-2-yl]methyl})amine
Uniqueness
The uniqueness of (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine lies in the position of the trifluoroethyl group on the pyrazole ring. This specific positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from its isomers and other similar compounds.
Properties
Molecular Formula |
C11H18F3N3 |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
3-methyl-N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C11H18F3N3/c1-9(2)3-5-15-7-10-4-6-16-17(10)8-11(12,13)14/h4,6,9,15H,3,5,7-8H2,1-2H3 |
InChI Key |
SPFLEEUVYVOTQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=NN1CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732548.png)
![(3-methoxypropyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732554.png)
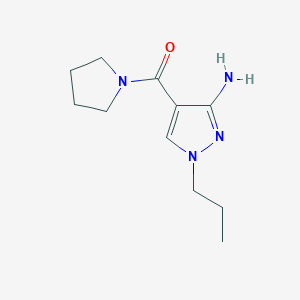
![4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11732562.png)
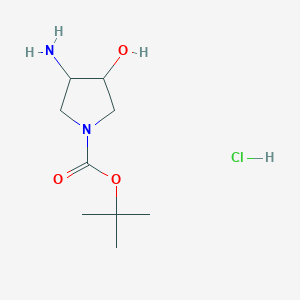
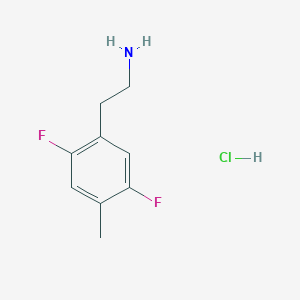
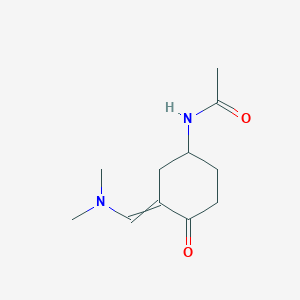
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11732587.png)
![[(4-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11732594.png)
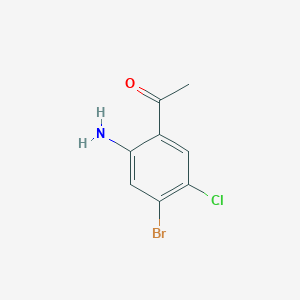
![bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732606.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732612.png)
![2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11732621.png)
